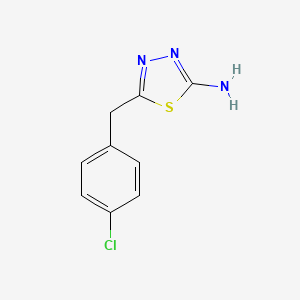

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Molecular Identity and Basic Characterization

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture and specific substitution patterns. The compound possesses the molecular formula C9H8ClN3S, indicating a relatively compact yet functionally diverse structure that incorporates multiple heteroatoms within its framework. The molecular weight of this compound has been precisely determined as 225.6979 grams per mole, reflecting the cumulative mass contribution of its constituent atomic components. This molecular weight places the compound within the moderate molecular weight range typical of pharmaceutical intermediates and specialized research chemicals.

The structural composition of this compound features a core 1,3,4-thiadiazole ring system that serves as the primary heterocyclic foundation. This five-membered aromatic ring contains two nitrogen atoms and one sulfur atom, creating a unique electronic environment that contributes significantly to the compound's chemical properties. The thiadiazole core demonstrates characteristic aromaticity through the delocalization of π electrons across the ring system, although this aromaticity is diminished compared to simpler aromatic systems such as benzene or pyridine. The presence of electronegative nitrogen atoms within the ring structure creates electron-withdrawing effects that influence the compound's reactivity patterns and chemical behavior.

The compound's distinguishing structural feature lies in its specific substitution pattern, which includes a 4-chlorobenzyl group attached to the 5-position of the thiadiazole ring and an amino group positioned at the 2-position. The 4-chlorobenzyl substituent introduces significant steric and electronic influences through its aromatic benzene ring, which carries a chlorine atom in the para position relative to the methylene bridge connecting to the thiadiazole core. This chlorine substitution enhances the compound's lipophilicity and introduces potential for halogen bonding interactions, which can be critical for biological activity and intermolecular recognition processes. The amino group at the 2-position provides a basic functional group that can participate in hydrogen bonding and serves as a site for potential chemical modifications or conjugation reactions.

Historical Context in Heterocyclic Chemistry

The development of 1,3,4-thiadiazole chemistry represents a significant chapter in the broader narrative of heterocyclic compound discovery and development, with origins tracing back to the late nineteenth century. The foundational work in thiadiazole chemistry emerged from the pioneering research on phenylhydrazines and hydrazine compounds conducted during this period, which provided the theoretical and practical framework for subsequent thiadiazole synthesis. The first documented synthesis of a 1,3,4-thiadiazole compound was achieved by Fischer in 1882, marking the initial entry point into this specialized area of heterocyclic chemistry. However, the true structural nature and ring system characteristics of these compounds were not fully elucidated until 1890, when the collaborative research of Freund and Kuh provided definitive evidence for the unique ring architecture that defines the thiadiazole family.

The systematic exploration of thiadiazole derivatives gained significant momentum throughout the twentieth century as synthetic methodologies became more sophisticated and the potential applications of these compounds became increasingly apparent. The early applications of thiadiazole compounds were primarily focused on pharmaceutical development, particularly in the antibacterial domain where they were utilized in combination with known sulfonamide compounds. This initial pharmaceutical interest established thiadiazole derivatives as valuable synthetic targets and demonstrated their potential for biological activity, laying the groundwork for the extensive medicinal chemistry research that would follow.

The evolution of thiadiazole chemistry has been characterized by continuous expansion into diverse application areas beyond the initial pharmaceutical focus. Later developments revealed the versatility of thiadiazole compounds in applications ranging from antitumor and anti-inflammatory agents to specialized industrial applications including pesticides, dyes, lubricants, and analytical reagents. This broad applicability spectrum has sustained research interest in thiadiazole chemistry and has driven the development of increasingly sophisticated synthetic approaches for accessing novel thiadiazole derivatives with tailored properties.

The specific development of this compound represents a more recent advancement in this historical progression, reflecting the contemporary emphasis on structure-activity relationship studies and rational drug design approaches. The incorporation of the 4-chlorobenzyl substituent demonstrates the application of modern medicinal chemistry principles, where halogenated aromatic substituents are strategically employed to modulate compound properties such as lipophilicity, metabolic stability, and receptor binding affinity. This compound exemplifies the sophisticated structural modifications that characterize contemporary heterocyclic chemistry research, where precise control over substitution patterns enables the fine-tuning of molecular properties for specific applications.

Position in Thiadiazole Chemistry

This compound occupies a distinctive position within the broader landscape of thiadiazole chemistry, representing one of several possible constitutional isomers that can be derived from the fundamental thiadiazole framework. The thiadiazole family encompasses four different structural isomers, distinguished by the relative positioning of sulfur and nitrogen atoms within the five-membered ring system. Among these isomers, the 1,3,4-thiadiazole configuration represents the most extensively studied and practically important variant, appearing frequently in pharmaceutical compounds such as cephazolin and acetazolamide.

The 1,3,4-thiadiazole core structure demonstrates remarkable chemical stability and biological activity potential, characteristics that have established it as a privileged scaffold in medicinal chemistry research. The aromatic nature of the ring system, derived from the delocalization of π electrons and the contribution of sulfur lone pairs, provides significant in vivo stability and generally results in low toxicity profiles. This combination of stability and biocompatibility has made 1,3,4-thiadiazole derivatives particularly attractive for pharmaceutical development, where these properties translate into improved drug-like characteristics and therapeutic potential.

The specific substitution pattern present in this compound reflects contemporary approaches to thiadiazole modification, where strategic placement of functional groups is employed to achieve desired chemical and biological properties. The compound's structure incorporates two primary modification sites: the 2-position amino group and the 5-position 4-chlorobenzyl substituent. This substitution pattern is representative of a broader class of 2-amino-5-substituted 1,3,4-thiadiazole derivatives that have demonstrated significant biological activity across multiple therapeutic areas.

The positioning of the amino group at the 2-position creates opportunities for hydrogen bonding interactions and provides a site for potential metabolic conjugation reactions. This amino functionality is particularly significant because it can exist in tautomeric equilibrium between amine and imine forms, depending on solution conditions and molecular environment. The electron-withdrawing effects of the thiadiazole ring system influence the basicity of this amino group, making it more susceptible to acylation and alkylation reactions compared to simple aliphatic amines.

The 4-chlorobenzyl substituent at the 5-position represents a sophisticated structural modification that introduces multiple chemical characteristics simultaneously. The benzyl linker provides conformational flexibility while maintaining π-π stacking potential through its aromatic character. The para-chloro substitution enhances lipophilicity and introduces potential for halogen bonding, which can be crucial for molecular recognition processes in biological systems. This combination of features positions the compound within a class of thiadiazole derivatives that demonstrate enhanced membrane permeability and improved target affinity compared to simpler analogues.

Nomenclature Systems and Chemical Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compound naming, incorporating both the core ring system designation and the specific substituent identifications. The compound's primary name reflects the thiadiazole ring numbering system, where the sulfur atom receives the lowest possible number according to Hantzsch-Widman nomenclature conventions. The numbering sequence for 1,3,4-thiadiazole places sulfur at position 1, with nitrogen atoms occupying positions 3 and 4, establishing the framework for systematic substituent designation.

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEQYHQYYNNVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351524 | |

| Record name | 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-43-6 | |

| Record name | 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition more precisely.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives or oxides.

Reduction: Formation of dihydro or tetrahydro thiadiazole derivatives.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry .

Pharmaceutical Development

this compound serves as a building block in synthesizing various pharmaceuticals, especially in developing anti-inflammatory and antimicrobial agents . It is also used in developing anticancer agents .

- Antimicrobial and Anti-inflammatory Agents: This compound is utilized in creating new anti-inflammatory and antimicrobial agents .

- Anticancer Agents: 5-(4-Chlorobenzyl)-1,3,4-thiadiazole-based compounds have shown enhanced antitumor activity against MCF-7 and HepG2 cells when expanded with a piperazine or piperidine ring featuring a more lipophilic o-ethoxyphenyl or benzyl moiety through an acetamide linker . The bioisosteric replacement of the o-ethoxyphenyl with a furoyl moiety also improves activity against MCF-7 cells .

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals . It helps create herbicides and pesticides that target specific plant pathogens, reducing environmental impact .

- Herbicides and Pesticides: This compound contributes to creating effective herbicides and pesticides .

- Antiviral Activity: Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole exhibit antiviral activity against the tobacco mosaic virus . For instance, certain sulfonamides have shown approximately 50% inhibition of the tobacco mosaic virus, comparable to commercial antifungal agents .

Material Science

The compound is explored for creating novel materials with unique properties, such as enhanced thermal stability and chemical resistance, which can be beneficial in various industrial applications .

- Enhanced Thermal Stability: The compound is used to explore novel materials with enhanced thermal stability .

- Chemical Resistance: It helps in creating materials with chemical resistance .

Biochemical Research

Researchers use this compound in studies related to enzyme inhibition and receptor binding, contributing to understanding biological processes and developing new therapeutic strategies .

- Enzyme Inhibition: It is utilized in studies related to enzyme inhibition .

- Receptor Binding: The compound is also used for receptor binding studies .

Analytical Chemistry

This compound is applied in developing analytical methods for detecting and quantifying thiadiazole derivatives, which aids in quality control and regulatory compliance across various industries .

- Quality Control: It helps in quality control .

- Regulatory Compliance: It also helps in regulatory compliance in various industries .

Other Applications

Wirkmechanismus

The mechanism of action of 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity :

- The 4-chlorobenzyl group enhances enzyme inhibitory and anticancer activity. For example, regacin (thio-analogue) exhibited 3.6-fold greater potency than DCTTA against RegA due to improved hydrophobic interactions .

- Electron-withdrawing groups (e.g., chloro, nitro) on aromatic rings correlate with anticonvulsant activity. Compound 4c (ED₅₀: 20.11 mg/kg in MES) outperformed analogues with electron-donating groups .

- Schiff base modifications (e.g., fluorophenylthiophene in ) increased selectivity for breast cancer cells (MCF-7 IC₅₀: 1.28 μg/mL), likely due to enhanced π-π stacking with target enzymes .

Core Heterocycle Variations :

- Thiadiazole vs. Oxadiazole : Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduced antimicrobial potency, highlighting the importance of sulfur in redox interactions .

- Thiadiazole vs. Thiazole : Thiazole derivatives (e.g., ) showed distinct activity profiles, emphasizing the role of the thiadiazole ring’s electron-deficient nature in binding enzymes like thymidylate synthase .

Synthetic Methodologies :

- Ultrasound irradiation improved yields (85–92%) and reduced reaction times (2–4 hours) for thiadiazolo[3,2-a]pyrimidine derivatives compared to conventional heating .

- Cyclization with POCl₃ or NaOH provided efficient routes to 1,3,4-thiadiazole cores, enabling scalable synthesis of bioactive derivatives .

Comparative Pharmacological Data

Table 2: Pharmacological Profiles of Key Analogues

Biologische Aktivität

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic uses.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with thiocarbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the compound. The crystal structure has been elucidated using X-ray crystallography, providing insights into its molecular geometry and interactions .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells using the MTT assay.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| This compound | HepG2 | 10.10 |

The IC50 values indicate that this compound has a strong inhibitory effect on cell proliferation. Mechanistic studies suggest that the anticancer activity is mediated through apoptosis induction, as evidenced by increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells . Furthermore, cell cycle analysis revealed that treatment with this compound led to significant arrest at the G2/M phase in MCF-7 cells and the S phase in HepG2 cells .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise as an anticonvulsant agent. In vivo studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated significant protective effects against seizures. Notably, at a dose of 100 mg/kg, it provided approximately 80% protection in the PTZ model .

| Test Method | Dose (mg/kg) | Protection (%) |

|---|---|---|

| MES | 100 | 66.67 |

| PTZ | 100 | 80 |

The mechanisms underlying its anticonvulsant effects may involve modulation of GABAergic pathways and voltage-gated ion channels .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural modifications. Substituents on the benzyl moiety can significantly alter potency. For instance, variations in the position of functional groups on the phenyl ring have been shown to enhance anticancer activity . The incorporation of lipophilic groups has been particularly beneficial in improving selectivity towards cancer cells over normal cells.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- MCF-7 Cell Line Study : A comparative study indicated that this compound induced apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .

- In Vivo Anticonvulsant Efficacy : In a mouse model, the compound demonstrated significant anticonvulsant activity with minimal toxicity observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, and what critical reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of thiosemicarbazide with 4-chlorobenzaldehyde under acidic conditions. Key steps include forming a thiosemicarbazone intermediate, followed by cyclization using FeCl₃ at 80–90°C. Critical parameters include maintaining a 3:1 molar ratio of FeCl₃ to thiosemicarbazone and precise pH adjustment during neutralization to isolate the product . Alternative routes involve POCl₃-mediated cyclization under reflux, requiring strict control of stoichiometry and reaction time (3 hours at 90°C) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- FT-IR : Confirms thiadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹) and NH₂ bending modes.

- NMR (¹H/¹³C) : ¹H NMR identifies aromatic protons (δ 7.2–7.4 ppm) and NH₂ signals (δ 5.8–6.2 ppm). ¹³C NMR assigns carbons in the thiadiazole ring (δ 165–170 ppm) and chlorobenzyl group.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm substituent stability .

Q. How is the antioxidant activity of this compound evaluated in vitro?

- Methodological Answer : Standard assays include DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). For DPPH, the compound is dissolved in DMSO and mixed with DPPH solution (0.1 mM). Absorbance at 517 nm is measured after 30 minutes in the dark, with IC₅₀ values calculated against ascorbic acid controls. FRAP involves reducing Fe³+-TPTZ to Fe²+; absorbance at 593 nm quantifies reducing capacity .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis optimize the production of this compound derivatives?

- Methodological Answer : Ultrasound irradiation (20–40 kHz) enhances reaction efficiency by cavitation, reducing reaction time from hours to minutes. For benzyl halide coupling, sonication in ethanol at 50°C achieves 85–92% yield versus 60–70% under conventional heating. Key parameters include probe power (50–100 W), solvent choice (polar aprotic solvents like DMF improve diffusion), and substrate solubility .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. HOMO-LUMO gaps correlate with electron-donating capacity; lower gaps (e.g., 4.5 eV) suggest higher reactivity.

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase). Docking scores (ΔG < −8 kcal/mol) indicate strong interactions with active-site residues like Lys721 and Asp831 .

Q. How do crystal packing interactions influence the physicochemical stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) forming 2D networks. Dihedral angles between the thiadiazole and chlorobenzyl rings (e.g., 21.5°) impact planarity and solubility. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, linked to hydrogen-bond stability .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazol-2-amine derivatives?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-specific effects.

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation; poor stability may explain inconsistent in vivo results.

- Structural Analog Comparison : Compare substituent effects (e.g., 4-Cl vs. 4-Br) to isolate pharmacophore contributions .

Q. How are Mn(II)-catalyzed reactions applied to functionalize this compound?

- Methodological Answer : Mn(II) catalysts (e.g., MnCl₂) enable C–N coupling with aryl halides. In a typical protocol, the amine reacts with 4-iodotoluene (1.2 eq) in DMF at 100°C for 12 hours, yielding N-aryl derivatives. Catalyst loading (5–10 mol%) and ligand choice (e.g., 1,10-phenanthroline) critically influence turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.